molecular formula C9H8ClNO6S B14074839 Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester CAS No. 102093-85-6

Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester

Cat. No.: B14074839
CAS No.: 102093-85-6
M. Wt: 293.68 g/mol
InChI Key: SMXRTMUZFUNIPY-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a carbonochloridic acid moiety and a 4-nitrophenylsulfonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester typically involves the reaction of carbonochloridic acid with 2-[(4-nitrophenyl)sulfonyl]ethanol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is performed at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester involves the reactivity of its functional groups. The carbonochloridic acid moiety is highly reactive towards nucleophiles, facilitating substitution reactions. The 4-nitrophenylsulfonyl group can undergo reduction, leading to the formation of amino derivatives. These reactions are often catalyzed by specific enzymes or chemical catalysts, depending on the application .

Comparison with Similar Compounds

Properties

CAS No.

102093-85-6

Molecular Formula

C9H8ClNO6S

Molecular Weight

293.68 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfonylethyl carbonochloridate

InChI

InChI=1S/C9H8ClNO6S/c10-9(12)17-5-6-18(15,16)8-3-1-7(2-4-8)11(13)14/h1-4H,5-6H2

InChI Key

SMXRTMUZFUNIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCOC(=O)Cl

Origin of Product

United States

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